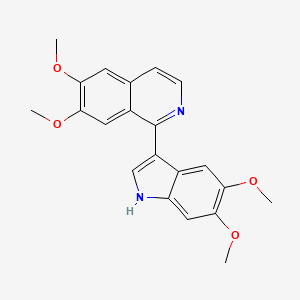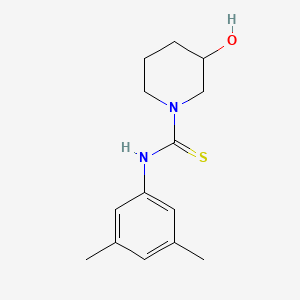![molecular formula C27H24N4O2 B10866916 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)
9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex heterocyclic compound. It belongs to the class of triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The compound may also interact with specific receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one include other triazolo[1,5-c]pyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and functional groups. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring and exhibit diverse pharmacological activities.
1,2,4-triazolo[1,5-a]pyridines: These compounds have a pyridine ring fused to the triazole ring and are known for their biological activities.
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5,5-dimethyl-13-(2-methylphenyl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C27H24N4O2/c1-16-9-7-8-12-18(16)24-29-25-23-21(17-10-5-4-6-11-17)22-19(32)13-27(2,3)14-20(22)33-26(23)28-15-31(25)30-24/h4-12,15,21H,13-14H2,1-3H3 |
InChI Key |
LLAAQIOQSCJUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)CC(CC5=O)(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea](/img/structure/B10866833.png)
![5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10866840.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10866841.png)
![4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B10866844.png)
![3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone](/img/structure/B10866849.png)
![[(2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B10866856.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866857.png)
![4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10866873.png)


![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol](/img/structure/B10866905.png)



